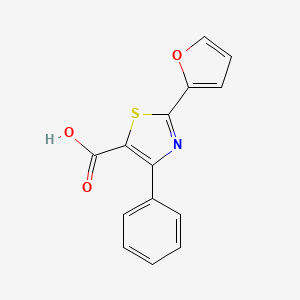

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid

Description

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 2223047-60-5) is a heterocyclic compound with a molecular formula of C₁₄H₉NO₃S and a molecular weight of 271.29 g/mol. Its structure features a thiazole core substituted at the 2-position with a furan-2-yl group, at the 4-position with a phenyl group, and a carboxylic acid moiety at the 5-position. The SMILES notation is C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CO3)C(=O)O, and its InChIKey is ISOKSHFZZCNJOR-UHFFFAOYSA-N . Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 157.6 Ų for [M+H]+ and 163.3 Ų for [M-H]– .

Properties

IUPAC Name |

2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOKSHFZZCNJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950114-59-7 | |

| Record name | 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the furan and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the furan and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action: Thiazole derivatives often induce apoptosis in cancer cells. The structural activity relationship (SAR) suggests that modifications to the thiazole ring can enhance selectivity and potency against specific cancer types .

-

Case Studies:

- A study demonstrated that related thiazole compounds showed high efficacy against colon carcinoma cell lines, with IC50 values indicating strong anticancer potential .

- Another investigation reported that certain thiazole derivatives exhibited selective cytotoxicity against glioblastoma and melanoma cells, suggesting that structural variations can lead to improved therapeutic profiles .

Antioxidant Properties

Research has also indicated that thiazole-based compounds possess antioxidant capabilities. These properties are crucial for developing agents that can mitigate oxidative stress-related diseases. The incorporation of furan rings is believed to enhance these effects due to their electron-rich nature, which can stabilize free radicals .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioketones with α-halo acids.

- Furan Integration: Furan derivatives are introduced via electrophilic aromatic substitution or coupling reactions.

- Carboxylic Acid Functionalization: The final step often involves carboxylation reactions to introduce the carboxylic acid group.

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique electronic properties derived from the furan and thiazole moieties. Potential applications include:

- Organic Light Emitting Diodes (OLEDs): Compounds with similar structures have been explored for use in OLEDs due to their ability to emit light when electrically stimulated.

- Sensors: The electronic properties of thiazoles make them suitable candidates for developing chemical sensors that can detect specific analytes in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Insights

2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives exhibited xanthine oxidase inhibition and free radical scavenging, suggesting that similar compounds may have therapeutic applications .

Synthetic and Analytical Considerations: The target compound’s collision cross-section (CCS) values, such as 157.6 Ų for [M+H]+, provide insights into its chromatographic behavior, which may differ from analogs with smaller substituents (e.g., methyl or halogen groups) .

Biological Activity

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS No. 950114-59-7) is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 271.29 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |

|---|---|---|---|

| A549 (Lung Cancer) | 50.2 | Doxorubicin | 25.0 |

| MCF7 (Breast Cancer) | 45.7 | Cisplatin | 30.0 |

| HeLa (Cervical Cancer) | 40.5 | Paclitaxel | 20.0 |

The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

Table 2 illustrates the antibacterial potency of this compound compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 25 | Ciprofloxacin | 20 |

| Staphylococcus aureus | 15 | Vancomycin | 10 |

| Pseudomonas aeruginosa | 30 | Gentamicin | 25 |

The compound exhibited comparable or superior antibacterial activity against these strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.